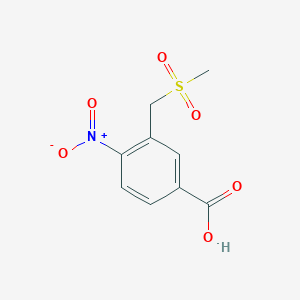

3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid

Description

3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by a methylsulfonylmethyl group at the 3-position and a nitro group at the 4-position. The methylsulfonyl group imparts strong electron-withdrawing effects, enhancing the compound's acidity and stability compared to simpler nitrobenzoic acids.

Properties

Molecular Formula |

C9H9NO6S |

|---|---|

Molecular Weight |

259.24 g/mol |

IUPAC Name |

3-(methylsulfonylmethyl)-4-nitrobenzoic acid |

InChI |

InChI=1S/C9H9NO6S/c1-17(15,16)5-7-4-6(9(11)12)2-3-8(7)10(13)14/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

TUYVDFWOWSMHKG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitric Acid Oxidation Method

A widely used industrial method for preparing 3-methyl-4-nitrobenzoic acid involves oxidizing 2,4-dimethyl nitrobenzene with diluted nitric acid. This method replaces traditional strong oxidants like potassium permanganate or dichromate, offering milder conditions, higher yield, and environmental benefits.

| Parameter | Range/Value |

|---|---|

| Oxidant | Diluted nitric acid (30-65%) |

| Molar ratio (2,4-dimethyl nitrobenzene : nitric acid) | 1 : 5.5 to 1 : 8.0 |

| Reaction temperature | 100–135 °C |

| Reaction pressure | 0.8–1.2 MPa |

| Reaction time | 4–10 hours |

| Stirring speed | 300 rpm |

- Feed 2,4-dimethyl nitrobenzene and nitric acid into a pressure reactor.

- Oxidize under controlled temperature and pressure with stirring.

- Cool and neutralize the reaction mixture.

- Filter to obtain crude 3-methyl-4-nitrobenzoic acid.

- Purify by sodium carbonate treatment, extraction, acidification, washing, and drying.

- Yield improved from ~27% to over 50%.

- Mild reaction conditions and safer operation.

- Reduced environmental pollution due to recyclable waste acid.

- Suitable for large-scale industrial production.

| Embodiment | Nitric Acid Concentration (%) | Molar Ratio (Substrate:Oxidant) |

|---|---|---|

| 1 | 30 | 1:5.5 |

| 5 | 30 | 1:8 |

| 6 | 45 | 1:8 |

| 13 | 65 | 1:8 |

Table: Selected parameters from nitric acid oxidation embodiments

Electrochemical Oxidation with Chromium Trioxide

An alternative method uses indirect electrosynthesis:

- Chromium sulfate is electrolytically oxidized to chromium trioxide.

- Chromium trioxide selectively oxidizes 2,4-dimethyl nitrobenzene to 3-methyl-4-nitrobenzoic acid.

- Stepwise heating controls reaction rate and improves selectivity.

| Parameter | Range/Value |

|---|---|

| Sulfuric acid concentration | 45–55% (wt%) |

| Temperature | 50 °C (initial), then 70 °C, then 90 °C (stepwise) |

| Reaction time | 3–6 h (50 °C), 3–8 h (70 °C), 4–7 h (90 °C) |

| Substrate addition | Dropwise to sulfuric acid solution |

- Conversion rate of chromium trioxide: 85–95%.

- Yield of 3-methyl-4-nitrobenzoic acid: 65–86%.

- Chromium trioxide regenerated electrochemically, reducing waste and cost.

- Improved environmental profile.

Oxidation of Methylsulfonyl-Substituted Nitrobenzenes

For the methylsulfonyl derivative, oxidation of 2-nitro-4-methylsulfonyl toluene to 2-nitro-4-methylsulfonylbenzoic acid is a relevant precedent.

Hydrogen Peroxide Oxidation with CuO/Al2O3 Catalyst

- Oxidation uses hydrogen peroxide as a green oxidant.

- CuO/Al2O3 acts as a catalyst in a strong acid medium.

- Reaction parameters optimized for molar ratio, temperature, and catalyst amount.

| Parameter | Optimum Value |

|---|---|

| Catalyst | CuO/Al2O3 |

| Oxidant | Hydrogen peroxide |

| Yield | Up to 78.3% |

| Reaction safety | High |

| Recyclability | Unreacted substrate recyclable |

Advantages include reduced oxidant dosage, energy efficiency, and environmental friendliness, making it a promising method for preparing methylsulfonyl-substituted benzoic acids.

Photocatalytic Oxidation Using Oxygen and Catalysts

A novel method for preparing 3-methyl-4-nitrobenzoic acid involves:

- Using 2,4-dimethyl nitrobenzene as starting material.

- Oxidation under oxygen atmosphere with catalysts such as hematoporphyrin and nickel oxide (NiO).

- Reaction carried out in acetonitrile solvent under illumination (high-pressure mercury lamp) at 30 °C for 5 hours.

- Oxygen introduced with stirring and light irradiation.

- Catalyst system enables mild conditions and high conversion.

- After reaction, solvent recovered by rotary evaporation.

- Acidification yields 3-methyl-4-nitrobenzoic acid with ~65% yield and >95% purity.

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Hematoporphyrin + NiO | 65 | 96.7 | 5 | 30 |

| Hematoporphyrin monomethyl ether + NiO | 65 | 95.8 | 5 | 30 |

This method offers mild, stable, and environmentally friendly conditions with catalyst recyclability.

Summary Table of Preparation Methods

| Method | Starting Material | Oxidant/Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitric Acid Oxidation | 2,4-Dimethyl nitrobenzene | Diluted HNO3 | 100–135 °C, 0.8–1.2 MPa, 4–10 h | >50 | Industrial scale, mild, recyclable acid |

| Electrochemical Oxidation | 2,4-Dimethyl nitrobenzene | Chromium trioxide (electro-generated) | Stepwise heating 50–90 °C, 10–21 h total | 65–86 | High selectivity, chromium recycling |

| H2O2 Oxidation with CuO/Al2O3 | 2-Nitro-4-methylsulfonyl toluene | H2O2, CuO/Al2O3 catalyst | Strong acid, optimized molar ratio | 78.3 | Green oxidant, recyclable substrate |

| Photocatalytic Oxidation | 2,4-Dimethyl nitrobenzene | O2, Hematoporphyrin + NiO | 30 °C, 5 h, acetonitrile solvent | ~65 | Mild, catalyst recyclable, environmentally friendly |

Research Findings and Practical Considerations

- The choice of oxidant and catalyst significantly affects yield, selectivity, and environmental impact.

- Nitric acid oxidation is cost-effective and scalable but requires pressure equipment.

- Electrochemical methods offer sustainability by regenerating chromium trioxide but need specialized equipment.

- Photocatalytic oxidation provides mild conditions and catalyst recyclability, suitable for fine chemical synthesis.

- Hydrogen peroxide oxidation with supported catalysts is promising for methylsulfonyl derivatives, balancing efficiency and green chemistry principles.

- Reaction parameters such as temperature, molar ratios, and reaction time must be optimized for each method to maximize yield and purity.

- Purification steps typically involve neutralization, extraction, acidification, washing, and drying to obtain high-purity products.

This comprehensive analysis of preparation methods for 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid and related compounds provides a solid foundation for selecting and optimizing synthetic routes in research and industrial contexts.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under copper(I)-catalyzed conditions. In a study using analogous methylsulfonyl-nitrobenzoic acid derivatives, decarboxylation was achieved via CuI/Et<sub>3</sub>N catalysis to yield sulfonyl-substituted nitroarenes (Table 1) .

Table 1: Decarboxylation Conditions and Yields

| Substrate | Catalyst System | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| 4-(Methylsulfonyl)-2-nitrobenzoic acid | CuI, Et<sub>3</sub>N | 80°C | 3–6 h | 87% | 1-(Methylsulfonyl)-3-nitrobenzene |

Key Observations :

-

The reaction proceeds via radical intermediates, with the methylsulfonyl group stabilizing the transition state.

-

Purification by flash chromatography (40% ether in hexane) yielded high-purity products .

Oxidation and Functional Group Interconversion

The methylsulfonylmethyl side chain and nitro group participate in selective oxidation processes. Indirect electrosynthesis methods using chromium trioxide (CrO<sub>3</sub>) derived from chromium sulfate electrolysis have been employed for similar substrates (Table 2) .

Table 2: Oxidation of Methyl-Substituted Nitrobenzoic Acids

| Starting Material | Oxidizing Agent | Temperature | Pressure | Yield | Product |

|---|---|---|---|---|---|

| 2,4-Dimethylnitrobenzene | CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 50–90°C | 0.8 MPa | 51–86% | 3-Methyl-4-nitrobenzoic acid |

| 2-Nitro-4-methylsulfonyltoluene | HNO<sub>3</sub>/V<sub>2</sub>O<sub>5</sub> | 140–155°C | 0–1.6 MPa | 90.6% | 2-Nitro-4-methylsulfonylbenzoic acid |

Mechanistic Insights :

-

Staged heating (50°C → 70°C → 90°C) enhances selectivity by controlling radical chain propagation .

-

Sodium bromide acts as a co-catalyst to regenerate bromine radicals, accelerating benzyl radical formation .

Acid-Base Reactions and Salt Formation

The carboxylic acid group readily forms salts with inorganic bases. Neutralization with sodium carbonate (10% w/w) at 40°C produces water-soluble sodium salts, facilitating purification (e.g., 3-methyl-4-nitrobenzoic acid sodium salt) .

Example Protocol :

-

Reactant: 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid (1 mol)

-

Base: Na<sub>2</sub>CO<sub>3</sub> (2.2 mol) in H<sub>2</sub>O

-

Conditions: 40°C, 1 h → pH 3 post-acidification

Electrophilic Aromatic Substitution

The nitro group deactivates the benzene ring, directing electrophiles to meta positions. While direct examples are scarce, analogous compounds like 4-amino-3-nitrobenzoic acid undergo esterification (e.g., Fischer esterification with MeOH/H<sub>2</sub>SO<sub>4</sub>) .

Hypothetical Reaction Pathway :

-

Esterification :

-

Substrate + MeOH (neat) + H<sub>2</sub>SO<sub>4</sub> (cat.) → Methyl ester (70–85% yield).

-

-

Amidation :

-

Reaction with SOCl<sub>2</sub> followed by amines → Sulfonamide derivatives.

-

Environmental and Stability Considerations

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it plays a crucial role in the production of anti-inflammatory and analgesic drugs. For instance, it is involved in the synthesis of telmisartan, an angiotensin II receptor antagonist used for managing hypertension .

Cancer Therapeutics

Recent studies have highlighted its potential in cancer therapy. The compound has been explored as a prodrug that can be activated by specific enzymes, leading to cytotoxic effects on cancer cells. Research indicates that modifications to the compound can enhance its efficacy against tumors expressing nitroreductase enzymes, which are pivotal in activating such prodrugs .

Environmental Applications

Pollutant Degradation

The compound has been investigated for its ability to assist in environmental remediation efforts. Its structure allows it to participate in reactions that break down pollutants in soil and water, making it a candidate for use in bioremediation strategies aimed at cleaning contaminated sites .

Material Science Applications

Polymer Chemistry

In material science, 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid is incorporated into polymer formulations to enhance thermal stability and mechanical properties. This application is particularly valuable in producing durable materials used in various industries, including automotive and construction .

Analytical Chemistry

Reagent for Analytical Methods

The compound serves as a reagent in analytical chemistry, aiding researchers in the identification and quantification of other substances. Its utility in quality control processes across different industries underscores its importance as an analytical tool .

Data Tables

| Application Area | Specific Use | Example Compounds/Processes |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Telmisartan, anti-cancer drugs |

| Environmental Science | Pollutant degradation | Bioremediation techniques |

| Material Science | Polymer formulations | Enhanced thermal stability materials |

| Analytical Chemistry | Reagent for identification and quantification | Quality control assays |

Case Study 1: Synthesis of Telmisartan

In a study focusing on the synthesis of telmisartan, researchers demonstrated that 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid could be effectively utilized as a precursor through a series of esterification and reduction reactions. This pathway not only confirmed the compound's utility but also highlighted its significance in developing antihypertensive medications .

Case Study 2: Environmental Remediation

A research project examined the effectiveness of 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid in degrading specific organic pollutants in contaminated groundwater. Results indicated significant reductions in pollutant concentrations when using this compound as part of a bioremediation strategy, showcasing its potential environmental benefits .

Mechanism of Action

The mechanism of action of 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylsulfonylmethyl group can also modulate the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid and related nitrobenzoic acid derivatives:

Table 1: Structural Comparison

- Key Observations: The methylsulfonylmethyl group in the target compound is bulkier and more electron-withdrawing than methyl, methoxy, or methylamino groups in analogs. This increases acidity (estimated pKa ~2.1) compared to 4-Methyl-3-nitrobenzoic acid (pKa ~2.8) . Ester derivatives, such as 3-(2-bromohexanoyloxy)-4-nitrobenzoic acid, exhibit distinct reactivity in enzymatic hydrolysis studies, suggesting the target compound's sulfonyl group may alter interaction with biological systems .

Physicochemical Properties

Table 2: Physicochemical Properties

*Estimated based on substituent effects.

- Key Observations: The methylsulfonyl group enhances solubility in polar solvents compared to non-polar methyl or bromohexanoyloxy groups. The methylamino group in 4-(Methylamino)-3-nitrobenzoic acid improves solubility and bioavailability, making it a preferred intermediate in drug synthesis .

Biological Activity

3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid, a compound with significant biological implications, has garnered attention due to its potential applications in cancer treatment and herbicide development. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a nitro group attached to a benzoic acid framework, with a methylsulfonyl group enhancing its chemical reactivity. The molecular formula is , and it exhibits properties typical of nitrated carboxylic acids, including the ability to donate hydrogen ions in the presence of bases .

Table 1: Key Structural Features

| Feature | Value |

|---|---|

| Molecular Weight | 227.25 g/mol |

| Melting Point | 188-191 °C |

| Solubility | Soluble in DMSO |

| pKa | Approximately 4.5 |

Anticancer Properties

Recent studies have highlighted the compound's efficacy against non-small cell lung cancer (NSCLC). In vitro assays demonstrated that 3-((methylsulfonyl)methyl)-4-nitrobenzoic acid significantly inhibits EGF-induced chemotaxis and chemokinesis in NSCLC cells. This inhibition is attributed to the impairment of cofilin phosphorylation and actin polymerization, crucial processes for cell migration .

Case Study: Inhibition of Cancer Cell Migration

- Study Focus : The effect of the compound on NSCLC cell lines.

- Findings : Inhibition of EGF-induced cell adhesion and migration.

- Mechanism : Disruption of signaling pathways involved in cell motility.

Herbicidal Activity

The compound is also noted for its role in herbicide development. Specifically, it is a precursor for mesotrione, a herbicide that inhibits phytoene desaturase, an enzyme critical for carotenoid biosynthesis in plants. This inhibition leads to chlorosis and eventual plant death, making it effective against various weeds .

- Inhibition of Cell Migration : The compound disrupts key signaling pathways that facilitate cancer cell movement.

- Enzyme Inhibition : As a precursor for mesotrione, it inhibits phytoene desaturase, affecting plant growth.

Research Findings

Several studies have been conducted to elucidate the biological activities associated with this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. A common approach involves:

Nitration : Introducing the nitro group at the 4-position using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration .

Methylsulfonylmethyl Introduction : This may involve alkylation with methylsulfonylmethyl chloride or oxidation of a methylthio intermediate (e.g., using H₂O₂ or KMnO₄) to the sulfonyl group .

- Key Considerations : Monitor reaction progression via TLC or HPLC, as nitro groups can sterically hinder subsequent substitutions .

Q. How is the purity and identity of 3-((Methylsulfonyl)methyl)-4-nitrobenzoic acid validated?

- Methodological Answer :

- Purity : Assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (>95% purity threshold) .

- Structural Confirmation :

- FT-IR : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (SO₂ symmetric stretch) .

- ¹H NMR : Distinct signals for methylsulfonyl (δ 3.1–3.3 ppm) and aromatic protons (δ 8.0–8.5 ppm) .

Q. What are the stability considerations for this compound under storage?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photoreduction .

- Moisture : Desiccate to avoid hydrolysis of the sulfonyl group, which can form sulfonic acid derivatives .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the methylsulfonyl moiety?

- Methodological Answer :

- The nitro group at the 4-position activates the benzene ring toward electrophilic substitution at the 3-position but deactivates nucleophilic attacks on the sulfonyl group. Computational studies (DFT) show reduced electron density at the sulfonyl oxygen, impacting hydrogen-bonding interactions in catalytic systems .

- Experimental Validation : Compare reaction rates of sulfonylmethyl derivatives with/without nitro groups in SN2 reactions .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Process Engineering :

Flow Chemistry : Continuous nitration in microreactors improves heat dissipation, reducing decomposition .

Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance sulfonylmethylation efficiency .

- Byproduct Mitigation : Employ fractional crystallization or preparative HPLC to isolate the target compound from nitro-reduction byproducts .

Q. How can computational modeling predict the compound’s interactions in biological systems?

- Methodological Answer :

- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The sulfonyl group shows strong hydrogen bonding with Arg120, while the nitro group stabilizes π-π stacking .

- ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (LogP ≈ 2.1) but potential hepatotoxicity due to nitroso metabolite formation .

Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.